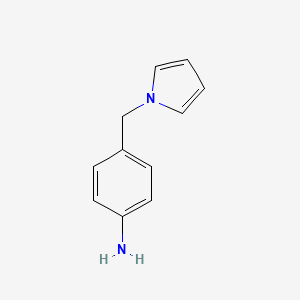

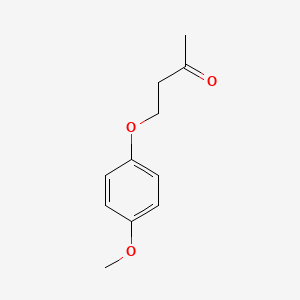

4-(4-Methoxyphenoxy)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methoxyphenoxy)butan-2-one is a chemical compound that has recently attracted significant interest in various research fields. It has an intensely sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .

Synthesis Analysis

This compound may be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . Another synthesis method involves re-fluxing a mixture of 4-(methoxy(phenyl)methyl)-2-methylphenol and 1-chloro-butan-2-one in dry distilled acetone .Molecular Structure Analysis

The molecular formula of this compound is C11H14O3. Its InChI code is 1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 .Chemical Reactions Analysis

The compound is prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . The flow system produced a slightly lower yield of 4-(4-methoxyphenyl)butan-2-one than the corresponding batch synthesis .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 32.5-33.5°C . Its molecular weight is 194.23. The compound has a density of 1.046 g/mL at 25°C .作用機序

PMK glycidate does not have a specific mechanism of action since it is a precursor to the synthesis of various compounds. However, the compounds synthesized from PMK glycidate may have different mechanisms of action depending on their chemical structure and target.

Biochemical and Physiological Effects

PMK glycidate does not have any biochemical or physiological effects since it is a precursor to the synthesis of various compounds. However, the compounds synthesized from PMK glycidate may have different biochemical and physiological effects depending on their chemical structure and target.

実験室実験の利点と制限

PMK glycidate has several advantages and limitations for lab experiments, including:

Advantages:

1. It is a stable and easily transportable compound.

2. It is relatively cheap compared to other precursors.

3. It can be easily synthesized in large quantities.

Limitations:

1. It is a controlled substance in many countries, making it difficult to obtain.

2. It is a precursor to the synthesis of illegal drugs, making it a target for law enforcement agencies.

3. It requires specialized equipment and expertise to handle safely.

将来の方向性

There are several future directions for the scientific research on PMK glycidate, including:

1. Development of new synthesis methods: Researchers can develop new synthesis methods for PMK glycidate that are more efficient and environmentally friendly.

2. Synthesis of new compounds: Researchers can synthesize new compounds from PMK glycidate that have potential applications in medicine, agriculture, and industry.

3. Analytical chemistry: Researchers can develop new analytical methods for the detection and quantification of PMK glycidate and its derivatives in various samples.

Conclusion

In conclusion, 4-(4-Methoxyphenoxy)butan-2-one, also known as PMK glycidate, is a chemical compound that has several scientific research applications. It is a precursor to the synthesis of various compounds, including pharmaceuticals and agrochemicals. PMK glycidate has several advantages and limitations for lab experiments, and there are several future directions for scientific research on this compound.

合成法

PMK glycidate is synthesized from safrole, which is a natural compound obtained from the roots of the sassafras tree. The synthesis involves several steps, including isomerization, epoxidation, and hydrolysis. The final product is a white crystalline powder that is soluble in organic solvents.

科学的研究の応用

PMK glycidate has several scientific research applications, including:

1. Synthesis of pharmaceuticals: PMK glycidate is used as a precursor to the synthesis of various pharmaceuticals, including antibiotics, antihistamines, and anti-inflammatory drugs.

2. Synthesis of agrochemicals: PMK glycidate is used in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides.

3. Analytical chemistry: PMK glycidate is used in analytical chemistry as a standard reference material for the analysis of various compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

特性

IUPAC Name |

4-(4-methoxyphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQFRNATNHCYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)

![3-(4-ethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790770.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2790771.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2790772.png)